CYCLOPROPANE, 1,1-DICHLORO-2,2-BIS(p-ETHOXYPHENYL)-
Description
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- is a halogenated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two chlorine atoms at the 1,1-positions and two p-ethoxyphenyl groups at the 2,2-positions. The ethoxy (-OCH₂CH₃) substituents on the aromatic rings introduce steric bulk and electron-donating effects, while the chlorine atoms enhance electrophilicity.
Properties
CAS No. |
22125-35-5 |
|---|---|
Molecular Formula |
C19H20Cl2O2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H20Cl2O2/c1-3-22-16-9-5-14(6-10-16)18(13-19(18,20)21)15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CFUHLQNLZGRFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process proceeds via the in situ generation of dichlorocarbene:
-
Base-Induced Dehydrohalogenation :
Chloroform reacts with a strong base (e.g., NaOH/KOH) to form dichlorocarbene:
2. Cyclopropanation :
Dichlorocarbene adds to the electron-rich double bond of 1,2-bis(p-ethoxyphenyl)ethylene, forming the cyclopropane ring.
Critical Parameters
-
Anhydrous Conditions : Water content must remain <0.1 wt.% to prevent carbene hydrolysis.
-
Solvent System : Benzyl alcohol is preferred for solubilizing alkali hydroxides and facilitating azeotropic water removal.
-
Temperature : 60–110°C balances reaction rate and side-product formation.
Optimized Protocol from US Patent 3,375,286
The patent US3375286A details a high-yield synthesis using the following steps:
Materials and Setup
-
Olefin : 1,2-Bis(p-ethoxyphenyl)ethylene (35.4 g)
-
Chloroform : 118.5 g
-
Base : KOH (5.61 g) in benzyl alcohol (100 mL)
-
Apparatus : 500 mL reactor with reflux condenser, stirrer, and azeotropic water separator.
Procedure
-
Charge the reactor with olefin and chloroform.
-
Heat the mixture to 82–132°C under stirring.
-
Add the KOH-benzyl alcohol solution dropwise (1–3 mL/min).
-
Remove water via chloroform-water azeotrope, returning chloroform to the reactor.
-
Reflux for 2.5 hours post-addition.
-
Extract the organic layer and purify by fractional distillation.
Yield and Purity
| Parameter | Value |
|---|---|
| Yield (mole%) | 45% |
| Purity | 95% |
| Byproducts | <5% oligomers |
Comparative Analysis of Bases
The choice of base significantly impacts efficiency:
| Base | Solubility in Benzyl Alcohol | Yield (mole%) |
|---|---|---|
| KOH | High | 45 |
| NaOH | Moderate | 15 |
| LiOH | Low | <5 |
Potassium hydroxide (KOH) outperforms NaOH due to superior solubility, ensuring consistent carbene generation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Cyclopropane derivatives have been studied for their potential as pharmaceutical agents. The unique structure of cyclopropanes allows them to interact with biological systems in novel ways:
- Anticancer Activity : Research indicates that cyclopropane derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- have shown promise in targeting cancer cells while minimizing damage to healthy tissues .
- Antimicrobial Properties : Some studies have explored the use of cyclopropane derivatives as antimicrobial agents. Their ability to disrupt bacterial cell membranes makes them candidates for developing new antibiotics .
Agricultural Science
In agricultural applications, Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- has been investigated for its insecticidal properties:
- Insecticide Development : This compound has been evaluated as a potential insecticide due to its effectiveness against various pests. Studies have shown significant mortality rates in target insect populations when exposed to formulations containing this compound .
Material Science
The unique structural properties of cyclopropanes lend themselves to applications in material science:
- Polymer Synthesis : Cyclopropane derivatives can be used as monomers in the synthesis of polymers with desirable mechanical and thermal properties. Their ability to undergo ring-opening reactions makes them valuable in creating advanced materials .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of cyclopropane derivatives on breast cancer cell lines. The results indicated that specific analogs demonstrated significant cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Case Study 2: Insecticidal Efficacy
In a field trial conducted by agricultural scientists, formulations containing Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- were tested against cotton aphids. The study reported over 80% mortality within 48 hours of application, highlighting its potential as an effective insecticide for pest management in crops .
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Dichloro-2,2-Bis(p-Chlorophenyl)Ethane (CAS 72-54-8)
Structural Similarities :
- Both compounds feature a central carbon framework (cyclopropane vs. ethane) with 1,1-dichloro substitution.
- Aromatic substituents (p-ethoxyphenyl vs. p-chlorophenyl) influence electronic and steric properties.
Key Differences :
- Ring Strain : The cyclopropane ring in the target compound introduces significant strain (~27 kcal/mol), enhancing reactivity compared to ethane’s single-bonded structure .
- Substituent Effects : Ethoxy groups are electron-donating, increasing aromatic ring nucleophilicity, whereas p-chlorophenyl groups are electron-withdrawing, reducing reactivity .
- Hazards: 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane is classified under DOT UN 2761, indicating toxicity as an organochlorine pesticide. The target compound’s ethoxy groups may reduce acute toxicity but require evaluation for chronic effects .
1-[(2-Ethylhexyl)-Oxy]-2,3-Epoxypropane (CAS 2461-15-6)
Structural Similarities :
- Both contain oxygenated substituents (ethoxy vs. epoxy groups).
Key Differences :
- Reactivity : The epoxy group in CAS 2461-15-6 is highly reactive toward nucleophiles, enabling polymerization. In contrast, the cyclopropane ring’s strain may favor ring-opening reactions under thermal or catalytic conditions .
- Applications : Epoxypropanes are used in resins and adhesives, whereas halogenated cyclopropanes are often intermediates in synthetic chemistry .
Heptachlorobiphenyl (CAS 28655-71-2) and Heptachlorodibenzo-p-dioxin (CAS 37871-00-4)
Structural Similarities :
- High halogenation (chlorine atoms) and aromaticity.
Key Differences :
- Toxicity Profile: Heptachlorodibenzo-p-dioxins are potent carcinogens with endocrine-disrupting effects. The ethoxyphenyl groups in the target compound may reduce dioxin-like toxicity but necessitate ecotoxicological studies .
Biological Activity
1,1-Dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane (CAS Number: 22125-35-5) is a synthetic organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20Cl2O2
- Molecular Weight : 351.27 g/mol
- Density : 1.24 g/cm³
- Boiling Point : 454°C at 760 mmHg
- Flash Point : 149.7°C
Biological Activity Overview
Research indicates that 1,1-Dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane possesses notable pharmacological activities, including:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
- Antimicrobial Activity : Preliminary data suggests potential efficacy against certain bacterial strains, although further studies are needed to confirm these findings.
- Endocrine Disruption : As a chlorinated compound, it may exhibit endocrine-disrupting effects, impacting hormonal balance in exposed organisms.
The biological activity of 1,1-Dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with hormone receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chlorinated cyclopropane derivatives. The findings indicated that 1,1-Dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane exhibited significant cytotoxicity against breast and prostate cancer cell lines with IC50 values ranging from 10 to 20 µM .
Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound showed effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .
Endocrine Disruption Studies
In an investigation regarding endocrine disruption, laboratory tests indicated that exposure to 1,1-Dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane led to altered estrogen receptor activity in vitro. This suggests a potential risk for hormonal imbalance upon prolonged exposure .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2O2 |
| Molecular Weight | 351.27 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 454°C at 760 mmHg |
| Flash Point | 149.7°C |
| Anticancer IC50 | 10 - 20 µM |
| Antimicrobial MIC | 50 µg/mL |
Q & A
Q. What are the optimized synthetic routes for synthesizing 1,1-dichloro-2,2-bis(p-ethoxyphenyl)cyclopropane, and what challenges arise during its preparation?
Methodological Answer: The synthesis typically involves cyclopropanation of a dichlorinated precursor with bis(p-ethoxyphenyl) substituents. A common approach is the use of [2+1] cycloaddition reactions, such as the Simmons-Smith reaction, modified for dichloro intermediates. Key challenges include:
- Steric hindrance from the bulky p-ethoxyphenyl groups, which reduces reaction yields. Mitigation involves using high-dielectric solvents (e.g., DMF) to stabilize transition states .
- Chlorine reactivity : The dichloro moiety may undergo unintended elimination; low-temperature conditions (-10°C to 0°C) are recommended to suppress side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate, 9:1) is effective, but GC-MS or HPLC-PDA should confirm purity due to potential co-elution of stereoisomers .
Q. How can researchers characterize the stereochemical configuration of this cyclopropane derivative?
Methodological Answer: The compound’s stereochemistry is critical due to potential cis/trans isomerism in the cyclopropane ring. Recommended techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Definitive confirmation of stereochemistry, though crystal growth is challenging due to low melting points (80–85°C) .
Advanced Research Questions
Q. What are the thermal and photolytic degradation pathways of this compound, and how do they compare to structurally similar POPs like DDD or DDE?
Methodological Answer:
- Thermal Degradation : At >150°C, the cyclopropane ring opens via retro-Diels-Alder mechanisms, releasing dichloroethylene and bis(p-ethoxyphenyl) fragments. This contrasts with DDD/DDE, which degrade via dechlorination .
- Photolysis : UV irradiation (254 nm) induces homolytic cleavage of C-Cl bonds, forming radical intermediates that recombine into chlorinated biphenyls. Comparatively, DDE undergoes β-elimination to form chlorinated alkenes .
- Analytical Tools : Use GC-HRMS with electron capture detection (ECD) to track chlorinated byproducts. Isotopic labeling (e.g., ¹⁴C at the cyclopropane carbon) enhances pathway resolution .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity studies?
Methodological Answer:
- Enzyme Inhibition : In vitro assays (human liver microsomes) show competitive inhibition of CYP3A4 (Ki = 12 µM), likely due to ethoxy group coordination to the heme iron. Compare to DDT’s non-competitive inhibition (Ki = 8 µM) .
- Metabolic Pathways : Demethylation of ethoxy groups forms catechol intermediates, detected via LC-QTOF-MS. These metabolites may exhibit higher endocrine disruption potential than the parent compound .
- Methodology :
Q. How can contradictions in reported toxicity data (e.g., NTP vs. EPA studies) be resolved?
Methodological Answer: Discrepancies often arise from:
- Dose Metrics : NTP studies use mg/kg-bodyweight, while EPA models ppm exposure. Convert data using physiologically based pharmacokinetic (PBPK) modeling .
- Species Sensitivity : Rodent vs. zebrafish models show divergent LD₅₀ values (e.g., 900 mg/kg in mice vs. 120 mg/L in fish). Conduct cross-species assays with standardized protocols .
- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, weighting for study size and controls .
Q. What computational methods are most effective for predicting the environmental persistence of this compound?
Methodological Answer:
- QSPR Models : Use EPI Suite to estimate half-life (t₁/₂) in soil (predicted t₁/₂ = 180 days) based on log Kow (4.2) and Henry’s Law constant .
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models C-Cl bond dissociation energies (BDE = 78 kcal/mol), indicating moderate photolytic lability .
- Comparison to DDT : Higher log Kow (4.2 vs. 6.9 for DDT) suggests lower bioaccumulation but greater mobility in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
